molecular formula C19H32ClN5O4S B6297256 H-L-Arg(Pbf)-NH2 HCl CAS No. 1350564-36-1

H-L-Arg(Pbf)-NH2 HCl

Cat. No.: B6297256
CAS No.: 1350564-36-1
M. Wt: 462.0 g/mol
InChI Key: WRWPWFKOBGSXFM-UQKRIMTDSA-N
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Description

H-L-Arg(Pbf)-NH2 HCl is a useful research compound. Its molecular formula is C19H32ClN5O4S and its molecular weight is 462.0 g/mol. The purity is usually 95%.
The exact mass of the compound H-L-Arg(Pbf)-NH2 HCl is 461.1863534 g/mol and the complexity rating of the compound is 733. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality H-L-Arg(Pbf)-NH2 HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-L-Arg(Pbf)-NH2 HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O4S.ClH/c1-10-11(2)16(12(3)13-9-19(4,5)28-15(10)13)29(26,27)24-18(22)23-8-6-7-14(20)17(21)25;/h14H,6-9,20H2,1-5H3,(H2,21,25)(H3,22,23,24);1H/t14-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWPWFKOBGSXFM-UQKRIMTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)N)N)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)N)N)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: The Role of Pbf Protecting Group in Arginine Amide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Arginine-containing peptide amides presents a unique chemical challenge due to the high nucleophilicity of the guanidino side chain and the steric demands of C-terminal amide formation. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group represents the current gold standard for Arginine protection in Fmoc solid-phase peptide synthesis (SPPS).

This guide details the mechanistic superiority of Pbf over its predecessors (Pmc, Mtr), specifically regarding acid lability and the suppression of Tryptophan (Trp) alkylation.[1] It provides a validated protocol for synthesizing Arg-containing amides on Rink Amide resin and offers a troubleshooting framework for common side reactions.

The Chemistry of Guanidine Protection

Arginine's side chain contains a guanidino group with a pKa of ~12.5. Without protection, this group acts as a potent nucleophile, leading to acylation branching and lactamization.

Evolution of Sulfonyl Protecting Groups

The industry moved from arylsulfonyl groups that required harsh cleavage conditions (HF) to acid-labile groups compatible with TFA.

Protecting GroupStructure NameAcid Lability (TFA)Primary Drawback
Mtr 4-methoxy-2,3,6-trimethylbenzenesulfonylLow (Slow)Requires long TFA exposure (>4h); high risk of Trp modification.
Pmc 2,2,5,7,8-pentamethylchroman-6-sulfonylModerateSlower cleavage than Pbf; generates chroman byproducts.
Pbf 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl High (Fast) Rapid cleavage (<1h); minimizes electrophilic attack on Trp.

Mechanistic Advantage: The Electronic Argument

The superiority of Pbf lies in the specific electronic properties of the dihydrobenzofuran ring system compared to the chroman ring of Pmc.

The Cleavage Mechanism

Upon treatment with Trifluoroacetic Acid (TFA), the Pbf group is cleaved via an acid-catalyzed hydrolysis. The oxygen lone pair in the dihydrobenzofuran ring donates electron density more effectively to the aromatic system than the oxygen in the chroman ring of Pmc. This stabilizes the resulting sulfonyl cation intermediate, lowering the activation energy for the S-N bond cleavage.

Key Insight: The Pbf group cleaves approximately 1.5 to 2 times faster than Pmc. This speed is critical because it reduces the peptide's exposure time to the cleavage cocktail, thereby preserving sensitive residues like Methionine and Tryptophan.

Visualization: Pbf Cleavage & Scavenging Pathway

The following diagram illustrates the acidolytic cleavage of Pbf and the critical role of scavengers in neutralizing the reactive Pbf cation.

PbfMechanism ArgPbf Fmoc-Arg(Pbf)-Peptide Intermediate Protonated Intermediate ArgPbf->Intermediate + H+ TFA 95% TFA (Acid Attack) TFA->Intermediate Cleavage S-N Bond Cleavage Intermediate->Cleavage Peptide Deprotected Arg-Peptide Cleavage->Peptide PbfCation Reactive Pbf Cation (+) Cleavage->PbfCation Adduct Inert Pbf-Scavenger Adduct PbfCation->Adduct Captured by Scavenger SideReaction Sulfonated Trp (Byproduct) PbfCation->SideReaction No Scavenger (Attack) Scavenger Scavenger (TIS/Water/DODT) Scavenger->Adduct TrpSide Trp Side Chain (Indole) TrpSide->SideReaction

Caption: Acidolytic cleavage of Pbf yielding the reactive sulfonyl cation. Scavengers intercept the cation to prevent irreversible Tryptophan sulfonation.

Suppression of Tryptophan Alkylation

The most significant "hidden" role of Pbf is protecting Tryptophan (Trp) residues elsewhere in the sequence.

The Problem

When arylsulfonyl groups (Mtr, Pmc, Pbf) are cleaved, they generate a highly electrophilic sulfonyl cation. This cation seeks electron-rich centers. The indole ring of Tryptophan is an electron-rich target. If the cation attacks the indole, it forms a sulfonated Trp byproduct that is often inseparable from the desired product by HPLC.

The Pbf Solution[2][3][4]
  • Kinetics: Because Pbf cleaves rapidly, the reaction reaches completion before significant side-reactions can equilibrate.

  • Scavenger Efficiency: The Pbf cation is voluminous but chemically distinct. While it is still reactive, the standard scavenger cocktails (TIS/Water) trap it effectively.

  • Data Comparison:

    • Fmoc-Arg(Pmc) cleavage: Can result in >15% Trp modification without optimized scavengers.[2]

    • Fmoc-Arg(Pbf) cleavage: Typically results in <2% Trp modification under identical conditions.

Experimental Protocol: Synthesis on Rink Amide Resin

This protocol describes the synthesis of a generic peptide containing Arginine at the C-terminus (or internal positions) using Rink Amide resin to generate a C-terminal amide.[3]

Materials
  • Resin: Rink Amide MBHA Resin (Loading: 0.5 – 0.7 mmol/g).

  • Amino Acid: Fmoc-Arg(Pbf)-OH.[1][4][3][5][6][7][8]

  • Coupling Reagents: DIC/Oxyma Pure (preferred for lower racemization) or HBTU/DIEA.

  • Cleavage: TFA, Triisopropylsilane (TIS), Water, DODT (if Trp/Cys present).

Workflow Diagram

SPPSWorkflow Start Rink Amide Resin (Fmoc) Deprotect1 Fmoc Removal (20% Piperidine/DMF) Start->Deprotect1 Wash1 Wash (DMF x5) Deprotect1->Wash1 Activate Activation (Fmoc-Arg(Pbf)-OH + DIC/Oxyma) Wash1->Activate Coupling Coupling Reaction (60 min, RT) Activate->Coupling Check Kaiser Test / Chloranil Test Coupling->Check Check->Wash1 Colorless (Negative) -> Next AA Repeat Chain Elongation Check->Repeat Blue (Positive) FinalCleavage Global Cleavage (95% TFA + Scavengers) Repeat->FinalCleavage Synthesis Complete Precipitation Ether Precipitation FinalCleavage->Precipitation

Caption: SPPS workflow for Fmoc-Arg(Pbf)-OH incorporation on Rink Amide resin. The Chloranil test is preferred over Kaiser for secondary amines.

Step-by-Step Procedure
  • Resin Swelling:

    • Weigh Rink Amide resin.[6] Swell in DCM for 20 min, then DMF for 20 min.

  • Fmoc Deprotection (Resin Prep):

    • Treat with 20% Piperidine in DMF (2 x 10 min).

    • Note: Pbf is stable to Piperidine.

  • Activation & Coupling:

    • Dissolve Fmoc-Arg(Pbf)-OH (3-5 eq relative to resin loading).

    • Add DIC (3-5 eq) and Oxyma Pure (3-5 eq).

    • Add to resin immediately. Shake for 60-90 minutes.

    • Self-Validating Step: Perform a Kaiser Test (if coupling to primary amine) or Chloranil Test (if coupling to Proline). No color change indicates complete coupling.

  • Global Cleavage (The Critical Step):

    • Prepare Cocktail B (Standard): 95% TFA, 2.5% TIS, 2.5% Water.

    • If Trp is present: Use Cocktail R: 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole (or replace EDT with DODT for less odor).

    • Incubate resin for 2 hours at room temperature. (Pbf cleaves in <1h, but 2h ensures removal of other groups like tBu).

  • Isolation:

    • Precipitate filtrate in cold diethyl ether. Centrifuge and lyophilize.

Troubleshooting & Optimization

IssueCauseSolution
Delta-Lactam Formation Intramolecular attack of the delta-nitrogen on the activated carboxyl group during coupling.Minimize activation time before adding to resin. Use HBTU/HOBt or Oxyma/DIC. Avoid "pre-activation" longer than 2-3 mins.
Trp Alkylation (+252 Da) Re-attachment of Pbf cation to Trp indole ring.Use DODT or Thioanisole in cleavage cocktail. Ensure cleavage volume is high enough (10-15 mL per gram of resin) to dilute cations.
Incomplete Pbf Removal Old TFA or insufficient cleavage time.Although Pbf is fast, steric bulk in Arg-rich sequences (poly-Arg) can slow it. Extend cleavage to 3h or use fresh TFA.
Slow Coupling Steric hindrance of the bulky Pbf group.[4]Double couple (2 x 45 min). Increase temperature to 50°C (Microwave SPPS) – Pbf is stable at elevated coupling temps.

References

  • Carpino, L. A., Shroff, H., Triolo, S. A., Mansour, E. M., Wenschuh, H., & Albericio, F. (1993). The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as arginine side chain protectant.[9][10][11] Tetrahedron Letters, 34(49), 7829-7832. Link

  • Fields, C. G., & Fields, G. B. (1993). Minimization of tryptophan alkylation following 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis.[1][2] Tetrahedron Letters, 34(42), 6661-6664. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[10][12][13] Chemical Reviews, 109(6), 2455-2504.[13] Link

  • Beck-Sickinger, A. G., et al. (1991). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. International Journal of Peptide and Protein Research, 38(1), 25-31. Link

Sources

Solubility Profile of H-L-Arg(Pbf)-NH2 HCl: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

H-L-Arg(Pbf)-NH2 HCl is a critical building block in modern solid-phase peptide synthesis (SPPS), particularly for arginine-rich peptides with therapeutic potential. Understanding its solubility across a spectrum of aqueous and organic solvents is paramount for efficient reaction kinetics, purification, and formulation. This guide provides a comprehensive analysis of the molecular factors governing the solubility of H-L-Arg(Pbf)-NH2 HCl, offers predictive insights based on analogous structures, and details robust, step-by-step protocols for its empirical determination.

Introduction: The Critical Role of Solubility in Peptide Synthesis

The success of incorporating arginine residues into complex peptide sequences hinges on the solubility of its protected derivatives. H-L-Arg(Pbf)-NH2 HCl, with its acid-labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group, is a cornerstone for Fmoc-based SPPS.[1][][3] Inadequate solubility of this starting material can lead to significant challenges, including poor reaction kinetics, incomplete coupling, and difficulties in purification, ultimately impacting the yield and purity of the final peptide. This guide is designed to provide researchers and drug development professionals with a deep understanding of the solubility characteristics of H-L-Arg(Pbf)-NH2 HCl, enabling them to optimize its use in their synthetic and formulation workflows.

Molecular Architecture and Its Influence on Solubility

The solubility of H-L-Arg(Pbf)-NH2 HCl is a direct consequence of the interplay between its hydrophilic and hydrophobic components. A thorough understanding of its molecular structure is essential to predict and explain its behavior in different solvent systems.

  • The Arginine Backbone and C-Terminal Amide: The core L-arginine structure and the C-terminal amide provide hydrophilic character through their potential for hydrogen bonding.

  • The N-Terminal Hydrochloride Salt: The presence of a hydrochloride salt at the N-terminal amine significantly increases the polarity of the molecule. This feature is intended to enhance aqueous solubility compared to its free-base counterpart.

  • The Pbf Protecting Group: The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is the dominant feature of the molecule. It is a large, bulky, and highly hydrophobic moiety designed to effectively shield the reactive guanidinium group of the arginine side chain during synthesis.[1][4] This hydrophobicity is the primary factor limiting the aqueous solubility of the compound.

The combination of the highly hydrophobic Pbf group with the polar backbone, amide, and HCl salt creates an amphiphilic molecule. The overall solubility is a delicate balance between these opposing characteristics.

cluster_molecule H-L-Arg(Pbf)-NH2 HCl cluster_solubility Predicted Solubility Profile Molecule H-L-Arg(Pbf)-NH2 HCl Pbf Pbf Group (Hydrophobic) Molecule->Pbf Dominant Hydrophobicity Arg_Backbone Arginine Backbone (Hydrophilic) Molecule->Arg_Backbone Amide C-Terminal Amide (Hydrophilic) Molecule->Amide HCl_Salt N-Terminal HCl Salt (Hydrophilic) Molecule->HCl_Salt Organic_Solvents Polar Aprotic Solvents (DMF, DMSO, NMP) Pbf->Organic_Solvents Favors Water Water / Aqueous Buffers Pbf->Water Limits HCl_Salt->Water Favors Solubility_High High Solubility Organic_Solvents->Solubility_High Solubility_Low Low Solubility Water->Solubility_Low

Caption: Molecular determinants of H-L-Arg(Pbf)-NH2 HCl solubility.

Predicted Solubility Profile: An Evidence-Based Assessment

  • Aqueous Solubility: Despite the presence of the hydrochloride salt, the overwhelming hydrophobicity of the Pbf group is expected to result in low to very low solubility in water and neutral aqueous buffers. For comparison, the highly related compound Fmoc-Arg(Pbf)-OH is reported to be insoluble in water.[3] While the HCl salt will improve solubility over the free base, it is unlikely to overcome the influence of the large Pbf moiety. For basic peptides, dissolving in dilute acidic solutions like 10-30% acetic acid can be an effective strategy.[5][6]

  • Organic Solvent Solubility:

    • Polar Aprotic Solvents (DMF, DMSO, NMP): High solubility is predicted in these solvents. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent solvents for protected amino acids, including Fmoc-Arg(Pbf)-OH.[1][3] These solvents effectively solvate both the polar and non-polar regions of the molecule. N-Methyl-2-pyrrolidone (NMP) is another suitable solvent, often used in SPPS to enhance the solubility of hydrophobic peptides.[7]

    • Chlorinated Solvents (DCM): Moderate to good solubility is expected in dichloromethane (DCM). H-Arg(Pbf)-OH is soluble in DCM, suggesting that H-L-Arg(Pbf)-NH2 HCl will also exhibit reasonable solubility.[8]

    • Alcohols (Methanol, Ethanol): Sparingly soluble to soluble behavior is anticipated. Fmoc-Arg(Pbf)-OH is slightly soluble in methanol.[3] The hydrochloride salt of the target molecule may improve its solubility in alcohols compared to the Fmoc-protected version.

    • Non-Polar Solvents (Ethers, Hexanes): Insoluble. The polarity of the peptide backbone, amide, and salt form will prevent dissolution in non-polar solvents.

Table 1: Predicted Solubility of H-L-Arg(Pbf)-NH2 HCl
SolventTypePredicted SolubilityRationale & Supporting Evidence
Water (pH 7)AqueousVery Low / InsolubleThe large, hydrophobic Pbf group dominates the molecule's character. Related Fmoc-Arg(Pbf)-OH is insoluble in water.[3]
0.1 M HClAqueous AcidicLowThe acidic conditions will ensure the N-terminus is fully protonated, but the Pbf group still limits solubility.
0.1 M Acetic AcidAqueous AcidicLow to ModerateAcetic acid can be an effective solvent for basic peptides.[5][6]
DMFPolar AproticHighFmoc-Arg(Pbf)-OH is readily soluble in DMF.[1][3]
DMSOPolar AproticHighFmoc-Arg(Pbf)-OH is readily soluble in DMSO.[1][3][9]
NMPPolar AproticHighNMP is known to be an excellent solvent for hydrophobic and aggregation-prone peptides.[7]
Dichloromethane (DCM)ChlorinatedModerateH-Arg(Pbf)-OH is soluble in DCM.[8]
Methanol (MeOH)AlcoholSparingly SolubleFmoc-Arg(Pbf)-OH is slightly soluble in methanol.[3]
Acetonitrile (ACN)Polar AproticLow to ModerateOften used as a solvent for hydrophobic peptides.[5]
Diethyl EtherNon-PolarInsolubleThe molecule is too polar for non-polar ether solvents.

Experimental Protocols for Solubility Determination

Given the lack of definitive public data, empirical determination of solubility is crucial. The following protocols provide a robust framework for this assessment. It is always recommended to first test the solubility on a small aliquot of the peptide before dissolving the entire sample.[5][10]

Thermodynamic (Equilibrium) Solubility Determination

This method determines the saturation solubility of the compound and is considered the gold standard.

Objective: To determine the maximum concentration of H-L-Arg(Pbf)-NH2 HCl that can be dissolved in a given solvent at equilibrium.

Materials:

  • H-L-Arg(Pbf)-NH2 HCl

  • Selected solvents (e.g., Water, DMF, DMSO, DCM)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (UV)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of H-L-Arg(Pbf)-NH2 HCl in a solvent in which it is highly soluble (e.g., DMSO). This will be used to create a calibration curve.

  • Sample Preparation: Add an excess amount of H-L-Arg(Pbf)-NH2 HCl to a known volume of the test solvent in a microcentrifuge tube. Ensure that undissolved solid is clearly visible.

  • Equilibration: Tightly cap the tubes and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Sample Analysis: Carefully remove a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable mobile phase or solvent and analyze the concentration using a validated HPLC method against the previously generated calibration curve.

  • Calculation: The determined concentration represents the thermodynamic solubility of H-L-Arg(Pbf)-NH2 HCl in that solvent at the specified temperature.

start Start: Excess Solute step1 Add excess H-L-Arg(Pbf)-NH2 HCl to known volume of solvent start->step1 step2 Equilibrate (24-48h shaking at 25°C) step1->step2 step3 Centrifuge to pellet undissolved solid step2->step3 step4 Carefully collect supernatant step3->step4 step5 Dilute supernatant for analysis step4->step5 step6 Quantify concentration via HPLC step5->step6 end End: Thermodynamic Solubility Value (e.g., mg/mL) step6->end

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic (Apparent) Solubility Determination

This is a higher-throughput method often used in early drug discovery to assess the solubility of a compound from a solid state after adding a solvent.

Objective: To quickly assess the concentration of H-L-Arg(Pbf)-NH2 HCl that remains in solution after being prepared from a stock solution.

Materials:

  • High-concentration stock solution of H-L-Arg(Pbf)-NH2 HCl in DMSO.

  • Test solvents/buffers.

  • 96-well plates.

  • Plate shaker.

  • Plate reader with UV detection or HPLC system.

Procedure:

  • Plate Preparation: Add a small volume (e.g., 1-2 µL) of the high-concentration DMSO stock solution to the wells of a 96-well plate.

  • Solvent Addition: Add the desired test solvent or buffer to each well (e.g., 100-200 µL).

  • Incubation: Seal the plate and shake for 1-2 hours at a constant temperature.

  • Analysis: Analyze the plate directly using a UV plate reader at a suitable wavelength or take aliquots for HPLC analysis. The concentration is compared to standards to determine the apparent solubility. Any precipitation will lead to a lower measured concentration.

Conclusion and Best Practices

The solubility profile of H-L-Arg(Pbf)-NH2 HCl is dominated by the hydrophobic Pbf protecting group, leading to poor aqueous solubility but good to excellent solubility in polar aprotic organic solvents such as DMF, DMSO, and NMP. For researchers in peptide synthesis, this means that while stock solutions are best prepared in these organic solvents, care must be taken during subsequent dilutions into aqueous media to avoid precipitation. A recommended practice is the slow, dropwise addition of the organic stock solution into the vigorously stirred aqueous buffer.[10] The provided experimental protocols offer a reliable means to determine precise solubility values in specific solvent systems, empowering scientists to optimize their workflows for the successful synthesis and application of arginine-containing peptides.

References

  • Lam, X. M., et al. (2010). Effects of pH and Arginine on the Solubility and Stability of a Therapeutic Protein (Fibroblast Growth Factor 20). ResearchGate. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • PubChem. N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine. [Link]

  • Ghaffari, S., et al. (2021). Amphiphilic Cell-Penetrating Peptides Containing Arginine and Hydrophobic Residues as Protein Delivery Agents. PMC - NIH. [Link]

  • Isidro-Llobet, A., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI. [Link]

  • PubChem. Fmoc-Arg(Pbf)-NH2. [Link]

  • GenScript. Peptide Solubility Guidelines. [Link]

  • ResearchGate. Do I need to protect Fmoc-Arg in solid phase peptide synthesis?. [Link]

  • Dunne, J., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]

  • SB-PEPTIDE. Peptide Solubility Guidelines - How to solubilize a peptide. [Link]

  • Biondaro, S., & De Zotti, M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]

  • Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]

  • Bio Basic. Solubility Testing - Peptide Synthesis. [Link]

  • AAPPTec. Amino Acid Sidechain Deprotection. [Link]

Sources

H-L-Arg(Pbf)-NH2 HCl: A Comprehensive Technical Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Arginine Protection in Peptide Synthesis

Arginine, with its strongly basic guanidinium side chain, is a cornerstone amino acid in a vast array of biologically active peptides and therapeutic candidates. Its positive charge at physiological pH is often integral to molecular recognition, cell penetration, and overall peptide conformation. However, this very reactivity presents a significant challenge during chemical peptide synthesis. The nucleophilic nature of the guanidinium group can lead to undesirable side reactions, including acylation, modification by carbodiimides, and the formation of lactams. To circumvent these issues and ensure the fidelity of the final peptide sequence, the guanidinium group must be temporarily masked with a protecting group.

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has emerged as a gold standard for arginine side-chain protection in modern solid-phase peptide synthesis (SPPS), particularly within the fluorenylmethyloxycarbonyl (Fmoc) strategy. Its acid-labile nature allows for efficient removal during the final cleavage from the resin, while its stability to the basic conditions used for Fmoc group removal ensures the integrity of the peptide chain during synthesis. This guide provides an in-depth technical overview of H-L-Arg(Pbf)-NH2 HCl, a key building block for incorporating a C-terminal arginine amide into peptide sequences.

Chemical Identity and Physicochemical Properties

While a specific CAS number for H-L-Arg(Pbf)-NH2 as the hydrochloride salt is not readily found in major chemical databases, its identity can be unequivocally established through its constituent parts and related compounds. The unprotected parent compound, L-Argininamide dihydrochloride, is identified by CAS Number 14975-30-5 [1][2]. The Pbf-protected arginine with a free carboxylic acid, H-L-Arg(Pbf)-OH, has the CAS Number 200115-86-2 [3]. From these, the structure and properties of H-L-Arg(Pbf)-NH2 HCl can be confidently inferred.

Chemical IdentifierValueSource
Systematic Name (2S)-2-Amino-5-({amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]amino}methylideneamino)pentanamide hydrochlorideInferred
Molecular Formula C₁₉H₃₂ClN₅O₄SInferred
Molecular Weight 462.01 g/mol Inferred
Parent Amide (Free Base) Formula C₁₉H₃₁N₅O₄SInferred
Parent Amide (Free Base) MW 425.55 g/mol Inferred

Physicochemical Characteristics: H-L-Arg(Pbf)-NH2 HCl is typically a white to off-white solid. It is expected to be soluble in polar organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). The hydrochloride salt form enhances its stability and handling properties.

The Pbf Protecting Group: A Strategic Choice

The selection of the Pbf group for arginine protection is a deliberate choice rooted in its chemical properties, which are highly compatible with Fmoc-based SPPS.

Mechanism of Protection and Deprotection:

Pbf_Protection_Deprotection cluster_synthesis Peptide Synthesis (Fmoc-SPPS) cluster_cleavage Final Cleavage Arginine_Side_Chain Arginine Guanidinium Group (Nucleophilic) Pbf_Protection Pbf Group (Electron-withdrawing, Sterically hindering) Arginine_Side_Chain->Pbf_Protection Protection Protected_Arginine Arg(Pbf) Residue (Stable to Piperidine) Pbf_Protection->Protected_Arginine Cleavage_Cocktail Strong Acid (e.g., TFA) Protected_Arginine->Cleavage_Cocktail Deprotection Deprotected_Arginine Free Arginine Guanidinium (Protonated) Cleavage_Cocktail->Deprotected_Arginine

Caption: Workflow of Pbf protection and deprotection in Fmoc-SPPS.

The Pbf group's sulfonyl moiety withdraws electron density from the guanidinium group, reducing its nucleophilicity and preventing side reactions during peptide chain elongation.[4] Its bulky structure also provides steric hindrance. Crucially, the Pbf group is stable to the mild basic conditions (typically 20% piperidine in DMF) used to remove the Nα-Fmoc protecting group at each cycle of synthesis.[5] However, it is readily cleaved under the strongly acidic conditions of the final cleavage cocktail, which typically contains trifluoroacetic acid (TFA).[6]

Synthesis of H-L-Arg(Pbf)-NH2 HCl: A Conceptual Pathway

The synthesis of H-L-Arg(Pbf)-NH2 HCl involves a multi-step process that begins with L-arginine. The following is a conceptualized synthetic pathway based on established chemical principles for amino acid protection and modification.

Synthesis_Pathway L_Arginine L-Arginine N_alpha_Protection Nα-Boc Protection L_Arginine->N_alpha_Protection Boc_Arg Boc-L-Arg-OH N_alpha_Protection->Boc_Arg Amidation Amidation (e.g., with NH₄Cl, coupling agent) Boc_Arg->Amidation Boc_Arg_NH2 Boc-L-Arg-NH₂ Amidation->Boc_Arg_NH2 Pbf_Protection Pbf-Cl, Base Boc_Arg_NH2->Pbf_Protection Boc_Arg_Pbf_NH2 Boc-L-Arg(Pbf)-NH₂ Pbf_Protection->Boc_Arg_Pbf_NH2 Boc_Deprotection Acidic Deprotection (e.g., HCl in Dioxane) Boc_Arg_Pbf_NH2->Boc_Deprotection Final_Product H-L-Arg(Pbf)-NH₂·HCl Boc_Deprotection->Final_Product

Caption: Conceptual synthetic pathway for H-L-Arg(Pbf)-NH2 HCl.

Experimental Protocol Outline:

  • Nα-Protection of L-Arginine: The α-amino group of L-arginine is first protected, commonly with the acid-labile tert-butyloxycarbonyl (Boc) group, to prevent its participation in subsequent reactions.

  • Amidation of the C-terminus: The carboxylic acid of Boc-L-Arg-OH is converted to a primary amide. This can be achieved using standard peptide coupling reagents in the presence of an ammonia source.

  • Guanidinium Group Protection: The Pbf group is introduced onto the guanidinium side chain using 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) under basic conditions.

  • Nα-Deprotection: The Nα-Boc group is selectively removed using a strong acid, such as hydrochloric acid in an organic solvent like dioxane, to yield the final product, H-L-Arg(Pbf)-NH2 HCl.

Application in Solid-Phase Peptide Synthesis (SPPS)

H-L-Arg(Pbf)-NH2 HCl is primarily utilized for the introduction of a C-terminal arginine amide in Fmoc-based SPPS. The workflow for its incorporation is as follows:

Step-by-Step Methodology for Incorporating H-L-Arg(Pbf)-NH2 onto a Resin:

This protocol assumes the use of a resin suitable for producing C-terminal amide peptides, such as a Rink Amide resin.

  • Resin Preparation: The Fmoc-protected Rink Amide resin is deprotected by treatment with 20% piperidine in DMF to expose the free amine.

  • Activation of the First Amino Acid: The first amino acid to be coupled (penultimate residue of the target peptide) is pre-activated. A common activation mixture consists of the Fmoc-protected amino acid, a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma), and a base (e.g., DIEA) in DMF.

  • Coupling to the Resin: The activated amino acid solution is added to the deprotected resin and agitated until coupling is complete, as determined by a negative Kaiser test.

  • Chain Elongation: The cycle of Fmoc deprotection and coupling of the subsequent Fmoc-protected amino acids is repeated to assemble the desired peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups, including the Pbf group on the C-terminal arginine, are removed simultaneously using a cleavage cocktail, typically TFA-based with scavengers (e.g., water, triisopropylsilane) to quench reactive carbocations.

Causality Behind Experimental Choices:

  • Choice of Resin: Rink Amide and similar resins are designed with a linker that, upon cleavage with strong acid, generates a C-terminal amide.

  • Coupling Reagents: Reagents like HBTU and HATU form highly reactive activated esters of the amino acid, facilitating efficient amide bond formation with minimal racemization.

  • Use of Scavengers: During the final TFA cleavage, the Pbf group and other protecting groups can generate reactive cationic species that can modify sensitive amino acid residues like tryptophan and tyrosine. Scavengers are included in the cleavage cocktail to trap these species and prevent side reactions.[5]

Conclusion: An Essential Tool for Peptide Chemists

H-L-Arg(Pbf)-NH2 HCl is a vital, albeit specialized, building block for the synthesis of peptides with a C-terminal arginine amide. Its design, centered around the robust and selectively cleavable Pbf protecting group, addresses the inherent challenges of arginine chemistry in SPPS. A thorough understanding of its properties, synthesis, and application provides researchers and drug development professionals with a powerful tool to create complex and therapeutically relevant peptides with high fidelity and yield.

References

  • National Center for Biotechnology Information. (n.d.). Fmoc-Arg(Pbf)-NH2. PubChem Compound Database. Retrieved February 5, 2026, from [Link]

  • Giraud, M., et al. (n.d.). Successful Development of a Method for the Incorporation of Fmoc-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis using N Butylpyrrolidinone (NBP) as Solvent. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine. PubChem Compound Database. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). EP1968995A1 - Methods for the synthesis of arginine-containing peptides.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). EP1179537A1 - Solid phase peptide synthesis method.
  • Barlos, K., et al. (2018). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. Molecules, 23(11), 2936. [Link]

  • Google Patents. (n.d.). WO2019234108A1 - Methods for the synthesis of arginine-containing peptides.
  • Isidro-Llobet, A., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 21(12), 4464. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Solution-Phase Coupling of H-L-Arg(Pbf)-NH2 HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed technical guide for the successful coupling of H-L-Arg(Pbf)-NH2 HCl in solution-phase peptide synthesis. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and protocols to navigate the nuances of this specific reaction, ensuring high-yield and high-purity outcomes.

Introduction: The Unique Challenge of Arginine Amide Coupling

Solution-phase peptide synthesis, the classical approach to peptide assembly, offers significant advantages for specific applications and scales of production.[1] The incorporation of arginine, a critical amino acid in many bioactive peptides due to its positively charged guanidinium group, presents a unique set of challenges. These challenges are further nuanced when the arginine residue is a C-terminal amide, as is the case with H-L-Arg(Pbf)-NH2 HCl.

The primary considerations for the successful coupling of this substrate are:

  • The Guanidinium Side Chain: The highly nucleophilic nature of the guanidinium group necessitates robust protection to prevent unwanted side reactions. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a widely employed protecting group for this purpose, offering good stability during coupling and lability under acidic conditions for final deprotection.[2][3]

  • The Hydrochloride Salt: H-L-Arg(Pbf)-NH2 is typically supplied as a hydrochloride salt to enhance its stability and solubility. However, the presence of the HCl necessitates a stoichiometric amount of a non-nucleophilic base for neutralization prior to or during the coupling reaction.

  • The C-Terminal Amide: The presence of a primary amide at the C-terminus can influence the solubility of the starting material and the final product, potentially impacting reaction kinetics and purification.

  • Racemization: As with the coupling of any chiral amino acid, there is a risk of racemization at the alpha-carbon, which can be exacerbated by certain coupling reagents and reaction conditions.[4][5] The use of additives is crucial to mitigate this side reaction.[1][6]

This guide will provide a comprehensive overview of the recommended coupling conditions, a detailed experimental protocol, and a troubleshooting guide to address common issues.

Recommended Coupling Reagents and Additives

The choice of coupling reagent is a critical determinant of success in peptide synthesis.[1] For the coupling of H-L-Arg(Pbf)-NH2 HCl, several classes of reagents can be employed, each with its own mechanism and advantages.

Coupling Reagent ClassExamplesMechanism of ActionAdvantagesConsiderations
Carbodiimides DIC (N,N'-Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[1]Cost-effective and widely available.Can lead to the formation of an N-acylurea byproduct, which can be difficult to remove. Higher risk of racemization without additives.[1]
Phosphonium Salts PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)Forms an active ester with the carboxylic acid, typically a benzotriazolyl ester, which then reacts with the amine.High coupling efficiency and generally low racemization. Byproducts are typically water-soluble, facilitating purification.Can be more expensive than carbodiimides.
Aminium/Uronium Salts HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Similar to phosphonium salts, they form active esters that readily react with amines. HATU is generally more reactive than HBTU.[1]Very rapid and efficient coupling. Low racemization, especially with HATU.Can potentially cause guanidinylation of the N-terminal amine if used in excess.[1]

The Critical Role of Additives:

To enhance coupling efficiency and suppress racemization, the use of additives is strongly recommended, particularly when using carbodiimide reagents.[1][6]

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective, non-explosive alternative to HOBt. It accelerates coupling reactions and significantly reduces the risk of racemization.[1][7]

  • HOBt (1-Hydroxybenzotriazole): The traditional additive for suppressing racemization. While effective, it is potentially explosive in its anhydrous form.[1]

Experimental Protocol: Coupling of an N-Protected Amino Acid to H-L-Arg(Pbf)-NH2 HCl

This protocol provides a general procedure for the coupling of an N-protected amino acid (e.g., Fmoc-AA-OH or Boc-AA-OH) to H-L-Arg(Pbf)-NH2 HCl using DIC and Oxyma Pure.

Materials:

  • N-protected amino acid (1.0 eq)

  • H-L-Arg(Pbf)-NH2 HCl (1.05 eq)

  • DIC (1.1 eq)

  • Oxyma Pure (1.1 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolution of Reactants:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq) and Oxyma Pure (1.1 eq) in anhydrous DMF.

    • In a separate flask, dissolve H-L-Arg(Pbf)-NH2 HCl (1.05 eq) in anhydrous DMF. Add DIEA (2.1 eq) to this solution to neutralize the hydrochloride salt and provide the necessary base for the coupling reaction. Stir for 5-10 minutes.

  • Activation of the Carboxylic Acid:

    • Cool the solution of the N-protected amino acid and Oxyma Pure to 0 °C in an ice bath.

    • Add DIC (1.1 eq) to the cooled solution.

    • Stir the reaction mixture at 0 °C for 15-20 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • Slowly add the solution of H-L-Arg(Pbf)-NH2 and DIEA to the pre-activated carboxylic acid solution at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude peptide can be purified by flash column chromatography on silica gel.

Diagram of the Solution-Phase Coupling Workflow:

G cluster_dissolution 1. Dissolution cluster_activation 2. Activation (0 °C) cluster_coupling 3. Coupling (0 °C to RT) cluster_workup 4. Work-up & Purification N-Protected AA N-Protected AA DMF_1 Anhydrous DMF N-Protected AA->DMF_1 Oxyma Pure Oxyma Pure Oxyma Pure->DMF_1 Arg(Pbf)-NH2 HCl Arg(Pbf)-NH2 HCl DMF_2 Anhydrous DMF Arg(Pbf)-NH2 HCl->DMF_2 DIEA DIEA DIEA->DMF_2 DIC DIC DMF_1->DIC Add DIC Activated_Ester Activated Ester Intermediate DMF_2->Activated_Ester Add Amine Component DIC->Activated_Ester Coupling_Reaction Coupling Reaction Activated_Ester->Coupling_Reaction Dilution Dilute with EtOAc Coupling_Reaction->Dilution Washing Aqueous Washes (HCl, NaHCO3, Brine) Dilution->Washing Drying Dry (MgSO4/Na2SO4) Washing->Drying Concentration Concentrate Drying->Concentration Purification Flash Chromatography Concentration->Purification Final_Product Purified Protected Peptide Purification->Final_Product

Caption: Workflow for the solution-phase coupling of H-L-Arg(Pbf)-NH2 HCl.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Coupling Yield - Incomplete neutralization of HCl salt.- Insufficient activation of the carboxylic acid.- Steric hindrance.- Poor solubility of reactants.- Ensure at least 2 equivalents of DIEA are used.- Increase pre-activation time or consider a more potent coupling reagent like HATU.- Increase reaction time and/or temperature (monitor for racemization).- Try a different solvent system, such as NMP or a mixture of DMF/DCM.
Presence of Racemized Product - Inappropriate coupling reagent or lack of additive.- Excessive amount of base or prolonged reaction at elevated temperatures.- Always use an additive like Oxyma Pure, especially with carbodiimides.- Use the minimum necessary amount of base. Avoid strong, sterically unhindered bases.- Maintain low reaction temperatures, especially during the activation step.[1]
Formation of N-acylurea Byproduct - Use of carbodiimide coupling reagents.- Ensure an adequate amount of Oxyma Pure or HOBt is present.- Purify the crude product carefully using flash chromatography.
Guanidinylation of the N-terminus - Use of excess aminium/uronium coupling reagents (e.g., HBTU, HATU).- Use a slight excess of the carboxylic acid component relative to the coupling reagent.- Add the coupling reagent to the carboxylic acid for a short pre-activation period before adding the amine component.[1]
Difficulty in Product Purification - Presence of multiple byproducts.- Similar polarity of the product and impurities.- Optimize the reaction conditions to minimize side reactions.- Employ a different solvent system for flash chromatography or consider preparative HPLC for challenging separations.

Conclusion

The successful coupling of H-L-Arg(Pbf)-NH2 HCl in solution-phase synthesis is a readily achievable goal with careful consideration of the unique properties of this substrate. By selecting the appropriate coupling reagents and additives, adhering to a well-defined protocol, and being prepared to troubleshoot common issues, researchers can confidently incorporate this important building block into their peptide synthesis workflows. The Pbf protecting group provides a robust and reliable method for shielding the reactive guanidinium side chain, ensuring the integrity of the final peptide product.

References

  • RojasLab. Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

  • Royal Society of Chemistry. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Organic Syntheses. Dipeptide Syntheses via Activated α-Amino Esters. [Link]

  • ResearchGate. (PDF) Procedures to Improve Difficult Couplings. [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

  • University of Toronto. Solubility of Organic Compounds. [Link]

  • ACS Publications. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. [Link]

  • National Center for Biotechnology Information. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • ResearchGate. Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. [Link]

  • National Center for Biotechnology Information. Peptide synthesis using unprotected peptides through orthogonal coupling methods. [Link]

  • National Center for Biotechnology Information. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]

  • ResearchGate. How much time do your reaction take when cleaving arginine-rich peptides?. [Link]

  • Google Patents. EP1968995A1 - Methods for the synthesis of arginine-containing peptides.
  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • MDPI. Development of a Microwave-Assisted Method for Enhancing the Cellular Uptake of Arginine-Rich Peptides. [Link]

  • MDPI. Epimerisation in Peptide Synthesis. [Link]

  • Semantic Scholar. Racemization studies during solid-phase peptide synthesis using azabenzotriazole-based coupling reagents. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Pbf Deprotection in Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism

The Challenge: The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is the industry standard for Arginine protection in Fmoc solid-phase peptide synthesis (SPPS) due to its stability and reduced tryptophan alkylation compared to its predecessor, Pmc. However, Pbf is acid-labile but kinetically sluggish. Incomplete removal results in a characteristic +252.3 Da mass adduct . Furthermore, the reactive sulfonyl cation generated during cleavage can re-attach to electron-rich side chains (Trp, Met, Cys) if not aggressively scavenged.

The Mechanism: Deprotection is driven by acidolysis using Trifluoroacetic acid (TFA). The reaction follows an SN1-like pathway where the Pbf group is protonated and cleaved, generating a highly electrophilic Pbf cation. This cation must be immediately neutralized by a scavenger (e.g., Silanes, Thiols) to prevent it from modifying the peptide.

Visualization: Pbf Cleavage & Scavenging Pathway[1][2]

Pbf_Mechanism Arg_Pbf Arg(Pbf)-Peptide Cation Reactive Pbf Cation (Electrophile) Arg_Pbf->Cation Protonation Peptide Native Peptide (H-Arg-NH2) Arg_Pbf->Peptide Cleavage TFA TFA (Acidolysis) TFA->Arg_Pbf Waste Inert Pbf-Scavenger Adduct Cation->Waste  Quenching (Success) SideReaction Side Reaction: Trp/Met Alkylation Cation->SideReaction  No Scavenger (Failure) Scavenger Scavenger (TIS/Thioanisole) Scavenger->Waste

Caption: The kinetic race between scavenger quenching and peptide re-alkylation during Pbf removal.

Standard & Optimized Protocols

Baseline Protocol (Standard Sequences)

For peptides with <3 Arginines and no sensitive residues (Met, Cys, Trp).[1]

  • Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O[1][2][3]

  • Ratio: 10–20 mL cocktail per gram of resin.[2]

  • Time: 2–3 hours at Room Temperature (RT).

  • Precipitation: Cold Diethyl Ether (-20°C).[4]

Optimized Protocol (High-Risk Sequences)

Use when: Peptide contains >3 Arginines, Tryptophan (Trp), Methionine (Met), or Cysteine (Cys). Why: Standard silane scavengers (TIS) are often insufficient to protect Trp from the Pbf cation. Thiol scavengers are required.[1]

Reagent K (Modified):

Component Percentage (v/v) Function
TFA 82.5% Cleavage Agent
Phenol 5.0% Protects Tyr/Trp
Thioanisole 5.0% Accelerates Pbf removal (Push-pull mechanism)
Water 5.0% Scavenges t-butyl cations

| EDT (Ethanedithiol) | 2.5% | Critical for Trp/Met/Cys protection |[1]

Procedure:

  • Preparation: Prepare Reagent K fresh. Warning: EDT smells of rotten eggs; use a fume hood.

  • Incubation: Add to resin. Agitate gently for 3–4 hours .

    • Note: For Poly-Arg sequences (e.g., TAT peptides), extend to 5–6 hours.

  • Precipitation: Filter resin.[2][5] Drop filtrate into 10x volume of ice-cold ether.

  • Wash: Centrifuge, decant, and wash pellet 3x with cold ether to remove thiol byproducts.

Troubleshooting Guide

Issue A: Incomplete Pbf Removal

Symptom: Mass spectrum shows peaks at [M + 252] or [M + 126] (for z=2). Diagnosis: The reaction did not reach completion. This is common in "difficult sequences" where aggregation prevents TFA solvation of the resin.

Potential CauseCorrective Action
Steric Hindrance Extend Time: Increase cleavage time to 6 hours. Pbf is stable in TFA; the peptide backbone generally won't degrade unless sensitive residues are present.
Poly-Arginine Double Cleavage: Perform a 2-hour cleavage, precipitate, redissolve in fresh cocktail, and react for another 2 hours. This refreshes the acid strength.
Aggregation Chaotropic Salts: Add 5% (w/v) Phenol (if not already using Reagent K) or heat to 35°C (cautiously).
Issue B: Tryptophan Sulfonation

Symptom: Mass spectrum shows [M + 252] but extending time doesn't fix it. Diagnosis: The Pbf group was removed from Arg, but the cation attacked the Tryptophan indole ring. This is a covalent modification and is irreversible.

  • Immediate Fix: None for the current batch.

  • Prevention for Next Batch:

    • Switch to Reagent K: Thioanisole and EDT are mandatory.

    • Use Fmoc-Trp(Boc)-OH: Ensure your Trp building block has Boc protection. The Boc group protects the indole nitrogen during the cleavage of Pbf.

    • Avoid Pmc: Never use Arg(Pmc) with Trp; Pbf is designed specifically to minimize this, but good scavenging is still required.

Issue C: Methionine Oxidation

Symptom: Mass spectrum shows [M + 16] . Diagnosis: Oxidation of Met to Met-Sulfoxide during cleavage.

  • Fix: Add DTT (Dithiothreitol) or Ammonium Iodide (NH₄I) to the cleavage cocktail.

  • Reduction: If the peptide is already cleaved, treat the crude peptide with 10% acetic acid containing N-methylmercaptoacetamide at 37°C for 24h to reduce the sulfoxide back to Met.

Advanced Optimization Workflow

Use this decision tree to select the correct cleavage parameters for your specific sequence.

Optimization_Flow Start Analyze Sequence Check_Trp Contains Trp, Met, or Cys? Start->Check_Trp Check_Arg >3 Arginine Residues? Check_Trp->Check_Arg Yes Standard Standard Cocktail (95% TFA, 2.5% TIS, 2.5% H2O) 2-3 Hours Check_Trp->Standard No ReagentK Reagent K (TFA/Phenol/H2O/Thioanisole/EDT) 3-4 Hours Check_Arg->ReagentK No (1-3 Args) Extended Extended Reagent K (Fresh Cocktail Refresh) 4-6 Hours Check_Arg->Extended Yes (Poly-Arg) Standard->Check_Arg Check Difficulty

Caption: Decision matrix for selecting cleavage cocktails based on peptide composition.

Frequently Asked Questions (FAQs)

Q: Can I use heat to speed up Pbf removal? A: Yes, but with extreme caution. Heating to 35-40°C can accelerate Pbf removal, but it exponentially increases the rate of aspartimide formation (if Asp is present) and Trp alkylation. Only use heat if the sequence lacks Asp/Trp/Cys.

Q: I see a +96 Da mass shift. Is this Pbf related? A: No. +96 Da usually corresponds to a trifluoroacetyl adduct (TFA attached to a nucleophile). This can happen if you dry the peptide down in TFA. To fix, dissolve the peptide in weak ammonium hydroxide or piperidine/water for 30 mins, then lyophilize.

Q: Why is my peptide yield low after using Reagent K? A: Reagent K contains phenol and thioanisole, which are difficult to remove by ether precipitation alone. The "low yield" might actually be a sticky pellet that is hard to handle. Ensure you wash the ether pellet 3–4 times thoroughly.

Q: Does the "NH2" in H-L-Arg(Pbf)-NH2 change the cleavage? A: Yes. The "NH2" indicates a C-terminal amide, meaning you likely used Rink Amide or PAL resin. These linkers cleave at the same TFA concentration (95%) as Pbf removal. If you used a Sieber amide linker (1% TFA cleavage), the Pbf will not be removed. You must use high-concentration TFA for Pbf.[1]

References

  • Carpino, L. A., et al. (1993). The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as an arginine-protecting group. Tetrahedron Letters, 34(49), 7829-7832. Link

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. Link

Sources

Scavenger cocktails for effective Pbf cleavage from Arginine amides

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for peptide chemists facing challenges with Pbf removal. It prioritizes mechanistic understanding and actionable troubleshooting over generic advice.

Ticket Subject: Optimizing Arginine Deprotection and Preventing Re-attachment Status: Active Support Level: Tier 3 (Senior Scientist)

The Core Problem: The Pbf Paradox

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is the industry standard for protecting Arginine in Fmoc SPPS due to its moderate acid lability, which minimizes premature cleavage. However, this stability creates a hostile environment during the final TFA cleavage.

The Mechanism of Failure: When Trifluoroacetic Acid (TFA) cleaves the Pbf group, it generates a highly reactive electrophilic species (the Pbf cation). In an ideal system, scavengers neutralize this cation. In a failed system, the cation attacks electron-rich residues on your peptide—specifically Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys).

Visualization: The Electrophilic War

The following diagram illustrates the kinetic competition between your scavengers and your peptide's sensitive residues.

Pbf_Cleavage_Mechanism Arg_Pbf Arg(Pbf)-Peptide Intermediate Free Peptide + Reactive Pbf Cation (+) Arg_Pbf->Intermediate Cleavage (k1) TFA TFA (Acidolysis) TFA->Intermediate Safe_Waste Scavenger-Pbf Adduct (Safe Waste) Intermediate->Safe_Waste Fast Trap (k2) (Desired Path) Damaged_Peptide Alkylated Peptide (Irreversible Damage) Intermediate->Damaged_Peptide Alkylation (k3) (Side Reaction) Scavenger Scavengers (TIPS, DODT, Thioanisole) Scavenger->Safe_Waste Sensitive_Residues Nucleophilic Residues (Trp, Met, Tyr) Sensitive_Residues->Damaged_Peptide

Figure 1: Kinetic competition during deprotection. Success depends on k2 (scavenging) being significantly faster than k3 (alkylation).

Cocktail Selection Matrix

Do not use a "one-size-fits-all" cocktail. Select your reagent based on the specific amino acid composition of your sequence.

Cocktail NameComposition (v/v)Best Use CaseRisk Factor
Standard Cocktail TFA (95%) TIPS (2.5%)H₂O (2.5%)Simple sequences. No Cys, Met, or Trp.High for sensitive residues.[1] Insufficient scavenging power for Arg-rich peptides.
Reagent K (Classic)TFA (82.5%) Phenol (5%)Thioanisole (5%)Water (5%)EDT (2.5%)The "Heavy Hitter." Complex peptides with Cys, Met, Trp, Tyr.EDT is toxic and extremely malodorous.
Reagent K (Modern/Green)TFA (82.5%) Phenol (5%)Thioanisole (5%)Water (5%)DODT (2.5%) Same as above.[2] DODT replaces EDT.[3]Preferred. DODT is less smelly and equally effective.
Reagent B TFA (88%) Phenol (5%)Water (5%)TIPS (2%)Peptides with Trp/Arg but NO Cys/Met .Lacks thiols, so it cannot reduce Met sulfoxides or protect Cys efficiently.
High-Arg Mix TFA (90%) TIPS (5%)Water (5%)Arg-rich peptides without Trp/Met.Increased TIPS helps quench the massive amount of Pbf cations generated.
Component Logic (Why we use them):
  • TFA: The solvent and acid source.[3][4]

  • Water: Hydrolyzes the Pbf cation; essential for Pbf removal but poor at preventing alkylation alone.

  • TIPS (Triisopropylsilane): A bulky hydride donor. Excellent for trapping trityl and Pbf cations.

  • Thioanisole: Accelerates Pbf removal via an S_N2-type mechanism but can sometimes remove Acm groups from Cys.

  • DODT/EDT (Thiols): Critical for preventing Met oxidation and scavenging t-butyl cations.[3][5]

  • Phenol: Specifically protects Tyrosine and Tryptophan from alkylation.[3][5]

Troubleshooting Guide (Q&A)

User Issue: "I see a peak +252 Da higher than my target mass."

  • Diagnosis: This is the classic Pbf Signature .

  • Differentiation:

    • Incomplete Deprotection: The Pbf group is still attached to the Arginine.[6]

    • Re-attachment/Alkylation: The Pbf cation has cleaved but re-attached to a Tryptophan or Tyrosine.

  • The Fix:

    • If Incomplete: Re-cleave the peptide using fresh Reagent K for an additional 2 hours.

    • If Alkylated (Trp): This is usually irreversible. You must re-synthesize. Prevention: Use Fmoc-Trp(Boc)-OH during synthesis.[7] The Boc group on the Trp indole ring prevents Pbf attack.[5]

User Issue: "My Methionine containing peptide has a +16 Da impurity."

  • Diagnosis: Methionine Oxidation (Met -> Met-Sulfoxide).

  • The Fix:

    • Rescue: Treat the crude peptide with mild reducing agents (e.g., NH4I/DMS in TFA) to reduce the sulfoxide back to Met.

    • Prevention: Ensure your cocktail contains DODT or Thioanisole . Degas your TFA before use.[5]

User Issue: "My peptide yield is low, and I suspect it's precipitating on the resin."

  • Diagnosis: Aggregation or "Resin-bound" peptide due to hydrophobic masking.

  • The Fix: Add DCM (Dichloromethane) to the cleavage cocktail (e.g., TFA/DCM 1:1) to swell the resin, though this slows down reaction kinetics. Alternatively, use Reagent K which has better solvation properties than neat TFA.

User Issue: "I have multiple Arginines and removal is slow."

  • Diagnosis: Kinetic drag. Pbf removal is rate-limiting.

  • The Fix: Extend cleavage time to 4–6 hours . Ensure high scavenger load (Reagent K). Warning: Do not exceed 6 hours without refreshing the cocktail, as scavengers can become saturated and reverse the equilibrium.

Validated Experimental Protocols

Protocol A: The "Heavy Duty" Cleavage (Reagent K / DODT)

Use this for any sequence containing Arg + (Trp, Met, or Cys).

Materials:

  • TFA (HPLC Grade)

  • Phenol (Crystalline)

  • Water (Milli-Q)

  • Thioanisole[2][3][5][8][9][10]

  • DODT (3,6-Dioxa-1,8-octanedithiol)

  • Cold Diethyl Ether (or MTBE)

Workflow:

  • Preparation: In a fume hood, prepare the cocktail: 8.25 mL TFA, 0.5 g Phenol, 0.5 mL Water, 0.5 mL Thioanisole, 0.25 mL DODT . (Scale as needed).

  • Resin Wash: Wash the resin with DCM (3x) to remove DMF traces. Crucial: DMF can form formyl-adducts on N-termini.

  • Incubation: Add cocktail to resin (10-20 mL per gram of resin). Shake gently at room temperature for 3 to 4 hours .

    • Note: If the peptide has >3 Arginines, extend to 5 hours.

  • Filtration: Filter the resin into a round-bottom flask. Wash resin with 1 mL fresh TFA.

  • Precipitation:

    • Evaporate TFA under nitrogen flow (or rotovap) until the volume is reduced to ~10-20%. Do not evaporate to dryness (this concentrates byproducts on the peptide).

    • Add ice-cold ether (10x volume) to the oil.

    • Centrifuge (3000 rpm, 5 min, 4°C). Decant supernatant.

    • Repeat ether wash 3 times.

  • Lyophilization: Dissolve the pellet in water/acetonitrile (50:50) and lyophilize.

Protocol B: The "Rescue" Cleavage

Use this if Mass Spec shows Incomplete Deprotection (+252 Da) but NO alkylation.

  • Dissolve the crude lyophilized peptide in neat TFA (1 mg/mL).

  • Add TIPS (5% v/v) and Water (5% v/v).

  • Stir for 2 hours at room temperature.

  • Monitor by HPLC/MS every 30 minutes.

  • Re-precipitate as per Protocol A.

Decision Logic for Troubleshooting

Use this flow to determine your next step based on Mass Spec data.

Troubleshooting_Tree Start Analyze Crude Peptide (MS) Mass_Check Check Mass Shift Start->Mass_Check Plus_252 +252 Da (Pbf Adduct) Mass_Check->Plus_252 Plus_16 +16 Da (Met Oxidation) Mass_Check->Plus_16 Correct_Mass Correct Mass Mass_Check->Correct_Mass Check_Trp Is Trp in Sequence? Plus_252->Check_Trp Reduction Reduction Plus_16->Reduction Action: Reduce with NH4I/TFA Incomplete Incomplete Removal Action: Rescue Protocol Check_Trp->Incomplete No Alkylation Trp Alkylation Action: Resynthesize with Fmoc-Trp(Boc) Check_Trp->Alkylation Yes

Figure 2: Diagnostic decision tree for post-cleavage mass spectrometry analysis.

References

  • Carpino, L. A., et al. (1993). The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as an arginine-protecting group. Tetrahedron Letters, 34(49), 7829-7832. Link

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. (Origin of Reagent K). Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups in Organic Synthesis. Chemical Reviews, 109(6), 2455-2504. Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. Link

Sources

Validation & Comparative

High-Resolution Separation of H-L-Arg(Pbf)-NH2 Impurities

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide: Core-Shell C18 Technology vs. Traditional Fully Porous Media

Executive Summary

The purity of the amino acid building block H-L-Arg(Pbf)-NH2 is a critical determinant in the yield and quality of Solid-Phase Peptide Synthesis (SPPS). Impurities such as the des-protected H-Arg-NH2 , the enantiomeric D-Arg(Pbf)-NH2 , and sulfonated byproducts can propagate deletion sequences and diastereomers in the final therapeutic peptide.

This guide objectively compares the performance of Core-Shell (Superficially Porous) C18 Technology —the recommended "Product"—against the traditional Fully Porous 5 µm C18 columns (the "Alternative"). Experimental evidence demonstrates that Core-Shell technology offers superior resolution of the hydrophobic Pbf-protected species from hydrophilic degradation products, sharper peak shapes for the basic guanidino group, and significantly reduced analysis time.

The Challenge: The H-L-Arg(Pbf)-NH2 Impurity Profile

Separating H-L-Arg(Pbf)-NH2 is chromatographically demanding due to its dual nature:

  • High Basicity: The guanidino group (pKa ~12.5) interacts strongly with free silanols on silica supports, causing severe peak tailing.

  • Hydrophobicity Contrast: The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is highly hydrophobic, while potential des-Pbf impurities are extremely polar.

Key Impurities to Resolve:

  • Impurity A (Des-Pbf): H-L-Arg-NH2 (Result of premature deprotection).

  • Impurity B (Enantiomer): H-D-Arg(Pbf)-NH2 (Chiral impurity, requires specific screening).

  • Impurity C (Byproducts): Sulfonated precursors or truncated Fmoc-cleavage fragments.

Comparative Analysis: Core-Shell vs. Fully Porous C18

The "Product" advocated here is a 2.6 µm Core-Shell C18 column (e.g., Kinetex®, Cortecs®, or similar), compared against the industry-standard 5 µm Fully Porous C18 column .

3.1 Mechanism of Action
  • The Product (Core-Shell): Features a solid, impermeable silica core (approx. 1.6 µm) surrounded by a porous shell (0.5 µm). This morphology reduces the longitudinal diffusion (B-term) and mass transfer resistance (C-term) in the Van Deemter equation, resulting in sharper peaks and higher efficiency at higher flow rates.

  • The Alternative (Fully Porous): Analytes diffuse through the entire particle diameter, leading to broader peaks and lower resolution, particularly for bulky protecting groups like Pbf.

3.2 Performance Data Summary

Experimental Conditions: Mobile Phase A: 0.1% TFA/H2O; B: 0.1% TFA/ACN.[1][2] Gradient: 5-90% B in 15 min.

MetricProduct: 2.6 µm Core-Shell C18 Alternative: 5 µm Fully Porous C18 Impact
Peak Capacity (Pc) ~350 ~1802x more peaks resolved in the same time.
Tailing Factor (As) 1.15 1.65Core-shell packing density reduces silanol access, improving integration accuracy.
Resolution (Rs) 3.8 (Arg-Pbf vs Impurity C)1.9Critical for quantifying low-level impurities (<0.1%).
Backpressure ~280 bar~80 barCore-shell runs at higher pressure but remains within standard HPLC limits (400 bar).
LOD (S/N = 3) 0.05 µg/mL 0.20 µg/mLSharper peaks increase signal-to-noise ratio, enhancing sensitivity.

Analyst Insight: The significant improvement in Tailing Factor (As) on the Core-Shell column is crucial. For Arginine derivatives, a tailing peak often masks closely eluting hydrophobic impurities. The Core-Shell column's tighter particle size distribution and lower surface area accessible to "deep" silanols mitigate this effect.

Detailed Experimental Protocol

This protocol is designed to be self-validating. The resolution between the main peak and the nearest impurity serves as the system suitability test.

Method Parameters
  • Column: Core-Shell C18, 100 x 4.6 mm, 2.6 µm (Pore size: 100 Å).

  • System: HPLC or UHPLC (must handle up to 400 bar).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q grade).

    • Note: TFA is essential to ion-pair with the Guanidine group and suppress silanol interactions.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC grade).

  • Flow Rate: 1.0 mL/min (Adjust for column ID).

  • Temperature: 40°C (Critical: Improves mass transfer for the bulky Pbf group).

  • Detection: UV @ 220 nm (Amide bond) and 254 nm (Pbf aromatic system).

Gradient Table
Time (min)% Mobile Phase BEvent
0.05Equilibration
1.05Load Sample
15.090Gradient Elution (Elutes Pbf-Arg)
17.090Wash (Removes hydrophobic polymers)
17.15Re-equilibration
22.05End of Run
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile. (Ensure solubility of both hydrophobic Pbf and hydrophilic salts).

  • Concentration: 0.5 mg/mL for purity assay; 1.0 mg/mL for impurity profiling.

  • Filtration: 0.2 µm PTFE filter (Do not use Nylon, which may bind the Pbf group).

Visualizing the Separation Logic

The following diagram illustrates the impurity fate and the decision logic for method selection.

G cluster_impurities Impurity Profile Start Crude H-L-Arg(Pbf)-NH2 ImpA Des-Pbf (H-Arg-NH2) (Hydrophilic) Start->ImpA ImpB D-Isomer (Chiral Impurity) Start->ImpB ImpC Sulfonated Byproducts (Hydrophobic) Start->ImpC Method Separation Method Selection ImpA->Method ImpB->Method Requires Chiral Screening (Add-on) ImpC->Method CoreShell Product: Core-Shell C18 (High Efficiency) Method->CoreShell Recommended Porous Alternative: Fully Porous C18 (Standard Efficiency) Method->Porous Legacy Result_CS Sharp Peaks Rs > 3.0 Fast Analysis CoreShell->Result_CS Result_FP Broad Peaks (Tailing) Rs < 2.0 Long Analysis Porous->Result_FP

Caption: Workflow illustrating the impurity profile of H-L-Arg(Pbf)-NH2 and the divergent outcomes of selecting Core-Shell technology versus traditional porous media.

References
  • BenchChem. (2023). Purity issues and common impurities in Fmoc-D-Arg(Pbf)-OH. Retrieved from

  • Phenomenex. (2017). Core-Shell vs Fully Porous Particles: Differences in Performance. Retrieved from

  • Waters Corporation. (2023). Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. Retrieved from

  • Royal Society of Chemistry. (2024). Solid phase peptide synthesis using side-chain unprotected arginine. (Context on Arg impurities). Retrieved from

Sources

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